Spectroscopic Analysis of 2-(4-Fluorophenyl)pyridine: A Technical Guide
Spectroscopic Analysis of 2-(4-Fluorophenyl)pyridine: A Technical Guide
Introduction
2-(4-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for 2-(4-Fluorophenyl)pyridine, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following sections present the key spectroscopic data for 2-(4-Fluorophenyl)pyridine in a structured tabular format.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For 2-(4-Fluorophenyl)pyridine, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.
Table 1: ¹H NMR Data for 2-(4-Fluorophenyl)pyridine [2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.73 – 8.61 | m | Pyridine H-6 | |
| 8.04 – 7.93 | m | Fluorophenyl H-2', H-6' | |
| 7.80 – 7.73 | m | Pyridine H-3 | |
| 7.72 – 7.65 | m | Pyridine H-4 | |
| 7.25 – 7.21 | m | Pyridine H-5 | |
| 7.20 – 7.11 | m | Fluorophenyl H-3', H-5' |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)
Table 2: ¹³C NMR Data for 2-(4-Fluorophenyl)pyridine [2]
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| 163.5 | d, J = 249.3 | Fluorophenyl C-4' |
| 156.4 | Pyridine C-2 | |
| 149.7 | Pyridine C-6 | |
| 136.8 | Pyridine C-4 | |
| 135.5 | d, J = 3.1 | Fluorophenyl C-1' |
| 128.7 | d, J = 8.4 | Fluorophenyl C-2', C-6' |
| 122.1 | Pyridine C-5 | |
| 120.3 | Pyridine C-3 | |
| 115.7 | d, J = 21.6 | Fluorophenyl H-3', H-5' |
Solvent: CDCl₃
1.2 Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of 2-(4-Fluorophenyl)pyridine is expected to show characteristic absorption bands for its aromatic and heteroaromatic rings, as well as the carbon-fluorine bond.
Table 3: Expected IR Absorption Bands for 2-(4-Fluorophenyl)pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Strong to Medium | Aromatic C=C and C=N stretching |
| 1250-1200 | Strong | C-F stretching |
| 850-800 | Strong | para-disubstituted benzene C-H out-of-plane bending |
1.3 Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] It provides information about the molecular weight and elemental composition of a compound.[5] For 2-(4-Fluorophenyl)pyridine (C₁₁H₈FN), the high-resolution mass spectrum would confirm its molecular formula.
Table 4: Expected Mass Spectrometry Data for 2-(4-Fluorophenyl)pyridine
| m/z | Ion | Notes |
| 173.06 | [M]⁺ | Molecular ion peak. |
| 174.06 | [M+1]⁺ | Due to the natural abundance of ¹³C. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like 2-(4-Fluorophenyl)pyridine.
2.1 NMR Spectroscopy Protocol
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Sample Preparation : Dissolve approximately 5-10 mg of the purified 2-(4-Fluorophenyl)pyridine in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[7]
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Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
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Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
2.2 IR Spectroscopy Protocol (Thin Solid Film Method) [8]
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Sample Preparation : Dissolve a small amount (a few milligrams) of 2-(4-Fluorophenyl)pyridine in a volatile organic solvent (e.g., dichloromethane or acetone).[8]
-
Film Deposition : Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.[8]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
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Data Processing : The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.
2.3 Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺).[10]
-
Mass Analysis : The newly formed ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge ratio (m/z).[9]
-
Detection : A detector measures the abundance of ions at each m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of 2-(4-Fluorophenyl)pyridine.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. rsc.org [rsc.org]
- 3. amherst.edu [amherst.edu]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
